molecular formula C5H11ClN2O B8036125 3,5-Dimethylimidazolidin-4-one hydrochloride

3,5-Dimethylimidazolidin-4-one hydrochloride

Cat. No.: B8036125
M. Wt: 150.61 g/mol
InChI Key: ONMHIHFVNMJFIL-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazolidin-4-one hydrochloride (CAS 1955505-91-5) is an organic compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . This chemical serves as a versatile building block in medicinal chemistry research, particularly in the synthesis of complex molecules. Compounds based on the imidazolidin-4-one core are of significant interest in pharmaceutical development for their potential biological activities . For instance, related structures are investigated as key intermediates in the synthesis of active pharmaceutical ingredients, such as Brivaracetam, an antiepileptic drug, highlighting the value of this scaffold in central nervous system (CNS) drug discovery . As a hydrochloride salt, this form of the compound typically offers improved stability and handling properties compared to its free base. The product should be stored sealed in a dry, cool environment at room temperature to maintain its integrity . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a household or other chemical. Researchers should consult the safety data sheet and handle this material with appropriate precautions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3,5-dimethylimidazolidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-5(8)7(2)3-6-4;/h4,6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHIHFVNMJFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of L-Alanine-N-Methylamide

The synthesis begins with L-alanine methyl ester hydrochloride (40.0 g, 0.287 mol) reacting with a 31 wt% methylamine solution in ethanol (112 mL, 0.85 mol) at 20–22°C for 4 hours. This step generates L-alanine-N-methylamide (1 ) through nucleophilic substitution, with excess methylamine ensuring complete conversion. The crude product is isolated via rotary evaporation and toluene flushes to remove residual ethanol, yielding a pasty solid (45 g, ~95% crude yield). Monitoring via 1H^1 \text{H} NMR confirms the disappearance of starting material resonances (e.g., methoxy group at 3.74 ppm) and the appearance of methylamide signals (2.78 ppm).

Imine Formation with Pivaldehyde

The amide 1 undergoes condensation with pivaldehyde (35 mL, 0.31 mol) in dichloromethane (140 mL) using triethylamine (60.0 mL, 0.425 mol) as a base and magnesium sulfate (30 g) as a desiccant. Stirring at ambient temperature for 4 hours forms the (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2 ), with additional pivaldehyde (3 mL) ensuring complete imine formation. The reaction is quenched with water, and the organic layer is concentrated to yield 2 as a pale yellow oil (47–49 g, 85–89%).

Cyclization to Imidazolidinone Hydrochloride

Imine 2 is treated with acetyl chloride (26.5 mL, 0.37 mol) in ethanol at 0°C, followed by warming to 70°C for 20 minutes to induce cyclization. This step produces a 5:1 trans:cis diastereomeric mixture, which equilibrates under thermal conditions to favor the thermodynamically stable (2R,5S)-isomer (3 ). Crystallization from ethanol yields 3,5-dimethylimidazolidin-4-one hydrochloride as colorless needles (39–42 g, 71–76% yield). Key spectroscopic data include 1H^1 \text{H} NMR (CD3_3OD): δ 1.29 (s, 9H, t-Bu), 1.59 (d, 3H, CHCH3_3), and 3.04 (s, 3H, NCH3_3).

Alternative Routes and Modifications

Generalized Imidazolidinone Synthesis

A Royal Society of Chemistry protocol outlines a streamlined procedure:

  • Imine Formation : N-Methylamide (10 mmol) reacts with pivaldehyde (1.1 eq) in CH2_2Cl2_2 at 0°C, followed by 24-hour stirring at room temperature.

  • Cyclization : The imine is treated with acetyl chloride (1.1 eq) in ethanol, with heating to 75°C for 30 minutes.
    This method reports comparable yields (70–75%) but omits detailed diastereomeric analysis, suggesting broader applicability for non-enantioselective contexts.

Critical Analysis of Reaction Parameters

Temperature and Equilibration Effects

The cyclization step’s temperature profoundly impacts diastereomer ratios. At 70°C, the trans:cis ratio equilibrates to 5:1, whereas reflux (79°C) accelerates decomposition. Prolonged heating beyond 20 minutes at 70°C results in ~2% degradation, underscoring the need for precise thermal control.

Purification and Crystallization

Ethanol-mediated crystallization effectively isolates the trans-diastereomer, with repeated washes removing residual mother liquors containing the cis-isomer. The checker’s notes emphasize that cooling below 20°C risks co-crystallization of the minor diastereomer, necessitating strict adherence to warming protocols.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR : Distinct signals for the tert-butyl group (1.29 ppm), methylamide (3.04 ppm), and chiral center (4.71 ppm) confirm structural integrity.

  • 13C^{13} \text{C} NMR : Resonances at 171.6 ppm (carbonyl) and 81.8 ppm (quaternary carbon) validate the imidazolidinone core.

Chiral Purity Assessment

Derivatization with benzyl chloroformate followed by HPLC analysis confirms enantiomeric excess (>99% ee). This step is critical for applications in asymmetric catalysis, where even minor impurities can compromise enantioselectivity.

Industrial and Catalytic Applications

The product serves as a precursor to MacMillan’s imidazolidinone catalysts, enabling enantioselective α-chlorinations, fluorinations, and epoxidations. Recent adaptations include SOMO (single occupied molecular orbital) catalysis for styrene functionalization, highlighting its versatility .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinone compounds.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethylimidazolidin-4-one hydrochloride is primarily explored for its therapeutic potential. Research indicates that derivatives of imidazolidin-4-one exhibit various biological activities:

  • Antibacterial and Antifungal Properties : Studies have shown that imidazolidinone derivatives can combat bacterial infections, including those caused by multidrug-resistant strains. This highlights their potential as novel antimicrobial agents.
  • Anticancer Activity : The compound has been investigated for its role in cancer treatment, with some derivatives demonstrating cytotoxic effects on cancer cell lines.

Case Study: Obesity Treatment

A patent describes substituted 3,5-dihydro-4H-imidazol-4-ones for treating obesity and related disorders. These compounds are being developed as weight-loss agents due to their ability to modulate metabolic pathways associated with fat storage and energy expenditure .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block and catalyst:

  • Catalytic Applications : It has been utilized as a recoverable organocatalyst in asymmetric reactions such as the Diels-Alder reaction. In one study, the compound facilitated a reaction with a conversion rate of 95% and an enantiomeric excess (ee) of 87% over multiple cycles .

Data Table: Catalytic Performance of Imidazolidinones

Reaction TypeCatalyst UsedConversion (%)Enantiomeric Excess (%)
Diels-Alder3,5-Dimethylimidazolidin-4-one9587
Asymmetric SynthesisMacMillan Imidazolidinones>99>99

Biochemical Applications

The biochemical properties of this compound allow it to act in various roles:

  • Proteasome Modulation : Research indicates the potential of this compound to influence proteasomal activity, which is critical for protein degradation and cellular regulation.
  • Post-translational Modifications : It is involved in biochemical pathways related to advanced glycation end products (AGEs), which are significant in aging and diabetes research.

Case Study: Role in Protein Metabolism

The presence of imidazolidinones in post-translational modifications suggests their involvement in protein synthesis and metabolism. This connection opens avenues for further research into their role in metabolic disorders.

Industrial Applications

Beyond laboratory settings, this compound finds utility in industrial applications:

  • Agrochemicals Production : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.
  • Solvent Applications : Its high dielectric constant makes it suitable as a solvent in various chemical reactions, particularly in the synthesis of pharmaceuticals and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues
Compound Name Substituents/Counterion CAS Number Molecular Formula
3,5-Dimethylimidazolidin-4-one hydrochloride Methyl (3,5), HCl 1397526-22-5 C₁₀H₁₂ClNO₂
(2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate Methyl (3,5), tert-butyl (2), TFA Not provided C₁₃H₂₁F₃N₂O₃
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one Methyl (3,5), tert-butyl (2) Not provided C₁₁H₂₀N₂O

Key Structural Differences :

  • Substituents : The tert-butyl-substituted derivatives (e.g., entries 2 and 3 in Table 1) feature bulkier groups at position 2, which enhance stereochemical control in catalysis compared to the simpler methyl groups in the hydrochloride form .
  • Counterions : The hydrochloride salt improves aqueous solubility, whereas the trifluoroacetate (TFA) salt is more lipophilic, influencing solvent compatibility in reactions .

Key Findings :

  • The tert-butyl-TFA derivative () achieves 90–95% ee in the synthesis of terminal epoxides and unsaturated HFAs, outperforming the hydrochloride form in reported enantioselectivity .
  • The hydrochloride variant is primarily used as a precursor or intermediate, with its catalytic role less documented in peer-reviewed literature .

Physicochemical Properties

Table 3: Physical Properties Comparison
Property 3,5-Dimethylimidazolidin-4-one HCl (2R,5S)-tert-butyl derivative
Melting Point Not reported 211–216°C (decomposes)
Solubility Polar solvents (e.g., MeOH, H₂O) Ethanol, CH₂Cl₂
Spectral Data (IR) Not reported 1719 cm⁻¹ (C=O stretch)

The tert-butyl derivative exhibits a well-defined melting point and IR carbonyl stretch at 1719 cm⁻¹, consistent with its imidazolidinone core . Data gaps for the hydrochloride form suggest further characterization is needed.

Biological Activity

3,5-Dimethylimidazolidin-4-one hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its imidazolidinone ring structure, which is known for its ability to engage in various chemical interactions. The synthesis typically involves the alkylation of imidazolidinone derivatives, leading to compounds with enhanced biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Its mechanism of action includes:

  • Receptor Interaction : The compound exhibits selectivity towards serotonin receptor subtypes, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
  • Catalytic Activity : It has been identified as a potential organocatalyst in prebiotic chemistry, demonstrating catalytic properties that facilitate organic transformations under mild conditions .
  • Radical Scavenging : The compound may act as a hydrogen radical acceptor in photoredox reactions, stabilizing reactive intermediates and facilitating bond formation .

Biological Activity

The biological effects of this compound span several areas:

1. Neuropharmacological Effects

Studies have shown that derivatives of this compound exhibit significant affinity for serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .

2. Antioxidant Properties

Research indicates that the compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property may contribute to its neuroprotective effects .

3. Organocatalysis

As an organocatalyst, this compound has been utilized in various synthetic applications, demonstrating its versatility in catalyzing reactions such as α-alkylation of aldehydes .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1 : A study investigating the compound's effect on serotonin receptor binding affinity revealed a marked increase in selectivity for the 5-HT2C receptor compared to other subtypes. This selectivity suggests potential applications in treating psychiatric disorders .
  • Case Study 2 : In prebiotic chemistry experiments, the compound was shown to effectively catalyze reactions that mimic early Earth conditions, supporting theories on the origins of life and the role of organocatalysts in biochemical processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameBiological ActivitySelectivity/Unique Features
1,1'-Sulfinylbis(1H-imidazole)AntioxidantStrong hydrogen bonding
1,1'-Thiobis(1H-imidazole)AntimicrobialMetal ion interaction
3-Ethyl-2-imino-1-methylimidazolidin-4-oneModerate receptor affinityAlkylation impact on activity

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Dimethylimidazolidin-4-one hydrochloride?

A modified organocatalytic approach is recommended, utilizing a chiral imidazolidinone catalyst (e.g., (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate) and a chlorination agent such as hexachlorocyclohexadienone. Key parameters include refluxing in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 18–24 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures. Yield optimization may require adjusting stoichiometry and catalyst loading .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment. Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS). For hydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (to confirm N–H and C=O stretches) are essential .

Q. How should researchers safely handle and dispose of this compound?

Handle in a fume hood with PPE (gloves, lab coat, goggles). For spills, mix with inert adsorbents (e.g., sand or vermiculite), transfer to a labeled hazardous waste container, and dispose via licensed facilities. Emergency protocols include immediate decontamination and medical consultation if exposed. Always reference safety data sheets (SDS) for specific first-aid measures and disposal guidelines .

Advanced Research Questions

Q. How can enantioselectivity be controlled during the synthesis of this compound derivatives?

Enantiomeric excess (ee) depends on the chiral catalyst’s structure and reaction conditions. For example, (2R,5S)-configured imidazolidinone catalysts achieve >90% ee in α-chlorination reactions when paired with hexachlorocyclohexadienone. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (−20°C to 25°C) to stabilize transition states. Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported yields or biological activity data for this compound?

Systematic meta-analysis of reaction variables (catalyst loading, solvent, temperature) is crucial. For biological studies, ensure consistent assay protocols (e.g., cell lines, incubation times). Conflicting cytotoxicity data may arise from impurities; re-evaluate purity via HPLC and quantify residual solvents (e.g., DMSO) via gas chromatography (GC). Cross-validate findings using orthogonal methods (e.g., NMR vs. X-ray crystallography) .

Q. What strategies improve the stability of this compound in aqueous solutions?

Lyophilization enhances long-term stability. For in vitro studies, prepare fresh solutions in deoxygenated buffers (pH 4–6) and store at −80°C in amber vials. Additives like trehalose (5% w/v) or cyclodextrins can inhibit hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How should researchers design studies to assess the biological activity of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets). Use dose-response curves (1 nM–100 µM) with positive controls (e.g., staurosporine for kinase inhibition). For antibacterial studies, follow CLSI guidelines with MIC/MBC endpoints. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic vs. off-target effects. Data should be triplicated and statistically validated (p < 0.05, ANOVA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylimidazolidin-4-one hydrochloride
Reactant of Route 2
3,5-Dimethylimidazolidin-4-one hydrochloride

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